

# Initial studies on fruquintinib efficacy in solid tumors

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Initial Efficacy Studies of **Fruquintinib** in Solid Tumors

### Introduction

**Fruquintinib** is a potent and highly selective oral small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3][4] These receptors are key mediators of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth, proliferation, and metastasis.[2][5] By targeting the VEGF/VEGFR pathway, **fruquintinib** effectively blocks tumor angiogenesis, offering a targeted therapeutic strategy for various solid tumors.[6][7] Developed as a next-generation TKI, its high selectivity is designed to minimize off-target toxicities, thereby improving its safety profile and suitability for combination therapies.[1][3] This guide provides a comprehensive overview of the foundational preclinical and clinical studies that have investigated the efficacy of **fruquintinib** across several solid tumors, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes.

## **Mechanism of Action**

**Fruquintinib** exerts its anti-tumor effect by competitively binding to the ATP-binding pocket within the kinase domain of VEGFR-1, -2, and -3.[1][8] This action prevents the binding and autophosphorylation of the receptors induced by VEGF ligands.[1][7] The inhibition of VEGFR phosphorylation disrupts downstream signaling cascades crucial for endothelial cell function, including the PI3K/AKT, RAF/RAS/ERK, and PKC pathways.[2][7][8] The result is the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction







in tumor microvessel density and the suppression of tumor growth.[6][7][8] Preclinical studies have confirmed that **fruquintinib**'s primary effect is anti-angiogenic rather than directly cytotoxic to tumor cells.[8]





Click to download full resolution via product page

Caption: Fruquintinib's inhibition of the VEGFR signaling pathway.



## **Preclinical Efficacy**

In vitro kinase assays demonstrated **fruquintinib**'s high potency and selectivity for VEGFRs.[4] It showed weak inhibition against other kinases like RET, FGFR-1, and c-kit, and negligible activity against a broader panel of 253 kinases, underscoring its specificity.[4][8][9] In vivo studies using human tumor xenograft models confirmed its anti-tumor activity, which was attributed to its anti-angiogenic effects.[2][4]

| Target Kinase            | IC50 (nmol/L)   | Reference |
|--------------------------|-----------------|-----------|
| VEGFR-1                  | 33              | [4][8][9] |
| VEGFR-2                  | 35              | [4][8][9] |
| VEGFR-3                  | 0.5             | [4][8][9] |
| c-Kit                    | Weak Inhibition | [4][8]    |
| FGFR-1                   | Weak Inhibition | [4][8]    |
| RET                      | Weak Inhibition | [4][8]    |
| Table 1: In Vitro Kinase |                 |           |
| Inhibitory Activity of   |                 |           |
| Fruquintinib.            |                 |           |

## **Clinical Efficacy in Solid Tumors**

**Fruquintinib** has been evaluated in multiple clinical trials, demonstrating significant efficacy in heavily pretreated patients with various solid tumors.

## **Metastatic Colorectal Cancer (mCRC)**

The foundational evidence for **fruquintinib**'s efficacy in mCRC comes from the FRESCO and FRESCO-2 trials. These studies established **fruquintinib** as a valid treatment option for patients with refractory mCRC.[10][11]

FRESCO Trial: This Phase III study, conducted in China, evaluated **fruquintinib** in patients with mCRC who had progressed after at least two lines of standard chemotherapy.[12] The trial







met its primary endpoint, showing a statistically significant improvement in overall survival (OS).[12][13]

FRESCO-2 Trial: This global Phase III trial enrolled a heavily pretreated population of patients with refractory mCRC who had progressed on or were intolerant to standard chemotherapies, anti-VEGF therapy, anti-EGFR therapy (if RAS wild-type), and trifluridine/tipiracil and/or regorafenib.[14][15] The trial confirmed the findings of FRESCO on a global scale, demonstrating significant improvements in both OS and progression-free survival (PFS).[10] [15][16]



| Trial        | Treat<br>ment<br>Arm | N   | Media<br>n OS<br>(mont<br>hs) | HR<br>(OS) | Media<br>n PFS<br>(mont<br>hs) | HR<br>(PFS)                  | ORR<br>(%) | DCR<br>(%) | Refer<br>ence                |
|--------------|----------------------|-----|-------------------------------|------------|--------------------------------|------------------------------|------------|------------|------------------------------|
| FRES<br>CO   | Fruqui<br>ntinib     | 278 | 9.3                           | 0.65       | 3.7                            | 0.26                         | 4.7        | 62.2       | [12]<br>[13]<br>[17]         |
| Placeb<br>o  | 138                  | 6.6 | 1.8                           | 0.0        | 12.3                           | [12]<br>[13]<br>[17]         |            |            |                              |
| FRES<br>CO-2 | Fruqui<br>ntinib     | 461 | 7.4                           | 0.66       | 3.7                            | 0.32                         | 1.5        | 55.5       | [10]<br>[15]<br>[16]<br>[18] |
| Placeb<br>o  | 230                  | 4.8 | 1.8                           | 0.0        | 16.1                           | [10]<br>[16]<br>[18]<br>[19] | -          |            |                              |

Table

2:

Efficac

y of

Fruqui

ntinib

in

Phase

Ш

Metast

atic

Colore

ctal

Cance

r

Trials.



# Gastric or Gastroesophageal Junction (GEJ) Adenocarcinoma

The FRUTIGA trial investigated **fruquintinib** in combination with paclitaxel for second-line treatment of advanced gastric or GEJ adenocarcinoma.[20][21]

FRUTIGA Trial: This randomized, double-blind, Phase III study was conducted in China.[20] While it met one of its dual primary endpoints by significantly improving PFS, the improvement in OS was not statistically significant according to the prespecified plan.[21][22][23] However, the combination did show significant improvements in secondary endpoints like objective response rate (ORR) and disease control rate (DCR).[20][23]



| Trial                                                                        | Treat<br>ment<br>Arm                    | N   | Media<br>n OS<br>(mont<br>hs) | HR<br>(OS) | Media<br>n PFS<br>(mont<br>hs) | HR<br>(PFS)  | ORR<br>(%) | DCR<br>(%) | Refer<br>ence |
|------------------------------------------------------------------------------|-----------------------------------------|-----|-------------------------------|------------|--------------------------------|--------------|------------|------------|---------------|
| FRUTI<br>GA                                                                  | Fruqui<br>ntinib<br>+<br>Paclita<br>xel | 351 | 9.6                           | 0.96       | 5.6                            | 0.57         | 42.5       | 77.2       | [20]<br>[21]  |
| Placeb<br>o +<br>Paclita<br>xel                                              | 352                                     | 8.4 | 2.7                           | 22.4       | 56.3                           | [20]<br>[21] |            |            |               |
| Table 3: Efficac y of Fruqui ntinib in Phase III Gastri c/GEJ Cance r Trial. |                                         |     |                               |            |                                |              |            |            |               |

## **Non-Small Cell Lung Cancer (NSCLC)**

**Fruquintinib** has also been studied in patients with advanced NSCLC, primarily as a third-line treatment.

FALUCA Trial: This Phase III registration study in China evaluated **fruquintinib** in patients with advanced non-squamous NSCLC who had failed two previous lines of systemic chemotherapy. [24] Another Phase III trial investigated its use in advanced lung squamous NSCLC.[3]



| Trial<br>(Tumor<br>Subtype<br>)                                   | Treatme<br>nt Arm | N    | Median<br>OS<br>(months | Median<br>PFS<br>(months | ORR<br>(%) | DCR (%) | Referen<br>ce |
|-------------------------------------------------------------------|-------------------|------|-------------------------|--------------------------|------------|---------|---------------|
| Phase II<br>(Non-<br>Squamou<br>s)                                | Fruquinti<br>nib  | 61   | N/A                     | 3.8                      | 16.4       | >60     | [25]          |
| Placebo                                                           | 32                | N/A  | 1.2                     | 0.0                      | <10        | [25]    |               |
| Phase III<br>(Squamo<br>us)                                       | Fruquinti<br>nib  | 354  | 8.9                     | 3.7                      | 13.8       | 66.7    | [3]           |
| Placebo                                                           | 173               | 10.4 | 1.0                     | 0.6                      | 24.9       | [3]     |               |
| Table 4: Efficacy of Fruquinti nib in Non- Small Cell Lung Cancer |                   |      |                         |                          |            |         |               |

## **Experimental Protocols**

Detailed methodologies were crucial for the robust evaluation of **fruquintinib**'s efficacy and safety. Below are the protocols for the key Phase III trials.

### **FRESCO-2 Protocol**

Trials.

 Study Design: A global, randomized, double-blind, placebo-controlled, multicenter Phase III trial.[14][15]



- Patient Population: 691 patients with metastatic colorectal cancer who had progressed on or were intolerant to all standard approved cytotoxic and targeted therapies, including trifluridine-tipiracil and/or regorafenib.[15]
- Inclusion Criteria: ECOG performance status of 0 or 1; documented disease progression after prior therapies.[14]
- Randomization: Patients were randomized 2:1 to receive either fruquintinib or a placebo.
   [15]
- Treatment Regimen: Fruquintinib (5 mg) or placebo was administered orally once daily for 21 days of a 28-day cycle, along with best supportive care (BSC).[10] Treatment continued until disease progression or unacceptable toxicity.[10]
- Primary Endpoint: Overall Survival (OS).[13][15]
- Key Secondary Endpoint: Progression-Free Survival (PFS).[13][15]



Click to download full resolution via product page

**Caption:** Experimental workflow for the FRESCO-2 Phase III trial.

#### **FRUTIGA Protocol**

 Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial conducted in China.[20][23]



- Patient Population: 703 patients with advanced gastric or GEJ adenocarcinoma who had progressed after first-line standard chemotherapy.[21][22]
- Randomization: Patients were randomized 1:1.[20]
- Treatment Regimen:
  - Experimental Arm: Fruquintinib (4 mg orally, once daily for 3 weeks on, 1 week off) plus paclitaxel (80 mg/m² intravenously on days 1, 8, and 15 of a 4-week cycle).[21]
  - Control Arm: Placebo plus paclitaxel on the same schedule.[21][23]
- Dual Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[20]



Click to download full resolution via product page

Caption: Experimental workflow for the FRUTIGA Phase III trial.

## Conclusion

Initial studies have firmly established **fruquintinib** as an effective anti-angiogenic agent with a manageable safety profile. In metastatic colorectal cancer, the FRESCO and FRESCO-2 trials have demonstrated significant and clinically meaningful survival benefits in a heavily pretreated, refractory population, leading to its approval.[10][19] In gastric cancer, while the OS benefit was not statistically significant in the FRUTIGA trial, the significant improvement in PFS and response rates suggests a potential role for **fruquintinib** in combination regimens.[20][21] Ongoing research continues to explore its efficacy in other solid tumors and in combination with



other therapies, including immune checkpoint inhibitors, to further define its role in the oncology treatment landscape.[7][26]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of action of Fruquintinib? [synapse.patsnap.com]
- 2. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR
   1, 2, 3 tyrosine kinases for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical research progress of fruquintinib in the treatment of malignant tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fruquintinib: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. fda.gov [fda.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Effect of Fruquintinib vs Placebo on Overall Survival in Patients With Previously Treated Metastatic Colorectal Cancer: The FRESCO Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. FRESCO-2 Efficacy Results for FRUZAQLA® (fruguintinib) [fruzaglahcp.com]
- 15. HUTCHMED The Lancet: FRESCO-2, a global Phase III study of fruquintinib in refractory metastatic colorectal cancer [hutch-med.com]
- 16. esmo.org [esmo.org]



- 17. researchgate.net [researchgate.net]
- 18. Patients with refractory metastatic colorectal cancer experience survival benefits with fruquintinib | MD Anderson Cancer Center [mdanderson.org]
- 19. Clinical Progress of Fruquintinib in Colorectal Cancer: An Overview PMC [pmc.ncbi.nlm.nih.gov]
- 20. HUTCHMED HUTCHMED Highlights Presentation of Phase III Data on Fruquintinib in Second-Line Gastric Cancer at ASCO Plenary Series Session [hutch-med.com]
- 21. Fruquintinib plus paclitaxel versus placebo plus paclitaxel for gastric or gastroesophageal junction adenocarcinoma: the randomized phase 3 FRUTIGA trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. targetedonc.com [targetedonc.com]
- 23. cancernetwork.com [cancernetwork.com]
- 24. HUTCHMED Initiation of fruquintinib Phase III registration trial in non-small cell lung cancer [hutch-med.com]
- 25. HUTCHMED Chi-Med to Present Data from Proof-of-Concept Clinical Trials for Fruquintinib and Epitinib at the 17th World Conference on Lung Cancer ("WCLC") [hutch-med.com]
- 26. onclive.com [onclive.com]
- To cite this document: BenchChem. [Initial studies on fruquintinib efficacy in solid tumors].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607557#initial-studies-on-fruquintinib-efficacy-in-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com